Wwl70

Anti-inflammatory Acute Lung Injury Endocannabinoid System

WWL70 is an irreplaceable chemical probe for dissecting CB1/CB2-independent antinociception and neuroinflammation. Unlike sub-nanomolar ABHD6 inhibitors (KT182/KT185) or MAGL agents (JZL184), WWL70 uniquely suppresses 2-AG-to-prostaglandin shunting via dual ABHD6/COX-2 pathway interference—an activity not recapitulated by more selective tools. Procure this compound to ensure experimental fidelity in chronic pain, acute lung injury, EAE, and TBI models where eicosanoid modulation is the mechanistic endpoint. ≥98% HPLC purity guaranteed.

Molecular Formula C27H23N3O3
Molecular Weight 437.5 g/mol
CAS No. 947669-91-2
Cat. No. B1684179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWwl70
CAS947669-91-2
SynonymsN-methyl-N-((3-(4-pyridinyl)phenyl)methyl)-4'-(aminocarbonyl)(1,1'-biphenyl)-4-yl ester, carbamic acid
WWL70
Molecular FormulaC27H23N3O3
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31)
InChIKeyQTWNORFUQILKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WWL70 (CAS 947669-91-2): Chemical Identity and Procurement Baseline for the ABHD6 Inhibitor


WWL70 (CAS 947669-91-2; IUPAC Name: N-methyl-N-((3-(4-pyridinyl)phenyl)methyl)-4'-(aminocarbonyl)(1,1'-biphenyl)-4-yl ester carbamic acid; Synonyms: WWL 70, PD020132) is a synthetic small molecule inhibitor belonging to the class of carbamate-based serine hydrolase inhibitors [1]. It is characterized as a selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase that functions as an alternative hydrolase of the endocannabinoid 2-arachidonoylglycerol (2-AG), with an in vitro IC50 value of 70 nM . The compound possesses a molecular formula of C27H23N3O3 and a molecular weight of 437.49 g/mol [1]. WWL70 is supplied as a white to beige powder with a purity typically ≥98% as verified by HPLC, and is soluble in DMSO at concentrations up to 10-17.33 mg/mL, while being practically insoluble in water (<0.1 mg/mL) .

Why Interchanging WWL70 with Other ABHD6 or MAGL Inhibitors Risks Inconsistent Research Outcomes


While several chemical probes target endocannabinoid hydrolases, generic substitution of WWL70 with alternative ABHD6 inhibitors (e.g., KT182, KT185, WWL123) or monoacylglycerol lipase (MAGL) inhibitors (e.g., JZL184) introduces significant experimental variability. Critical differentiators that preclude simple interchange include: (1) Target Engagement and Potency: Newer ABHD6 inhibitors such as KT182 and KT185 exhibit sub-nanomolar IC50 values (0.24 nM and 0.21 nM, respectively) against ABHD6, representing a >300-fold increase in potency relative to WWL70 (IC50 = 70 nM), which can drastically alter the cellular response profile . (2) Biological Selectivity and Off-Target Profiles: As highlighted in multiple sclerosis models, the anti-inflammatory effects of WWL70 are not exclusively attributable to ABHD6 inhibition and are not fully recapitulated by more selective inhibitors like KT203 and KT195 [1]. Furthermore, direct comparisons with the MAGL inhibitor JZL184 reveal distinct metabolic outcomes, with combination treatment producing significantly greater inhibition of 2-OG hydrolysis than WWL70 alone, confirming non-redundant roles of these targets [2]. Therefore, interchanging these compounds without accounting for these quantitative differences in potency, target engagement, and off-target signaling will undermine data reproducibility and confound interpretation of ABHD6-specific biological functions.

Quantitative Differentiation Guide: WWL70 vs. Next-Generation ABHD6 Inhibitors and MAGL Probes


Comparative In Vivo Anti-Inflammatory Efficacy: WWL70 vs. MAGL Inhibitor JZL184 in Acute Lung Injury

In a murine model of acute lung injury (ALI) induced by intratracheal LPS administration, pharmacological inhibition of ABHD6 with WWL70 demonstrated superior anti-inflammatory efficacy compared to inhibition of the alternative 2-AG hydrolase, MAGL, using the selective inhibitor JZL184 [1]. This head-to-head comparison within the same experimental framework establishes WWL70 as the more effective probe for modulating endotoxin-induced pulmonary inflammation.

Anti-inflammatory Acute Lung Injury Endocannabinoid System

Distinct Mechanism of Antinociception: Cannabinoid Receptor-Independent Action of WWL70 vs. CB1-Dependent JJKK048

WWL70 produces antinociceptive effects through a unique cannabinoid receptor-independent mechanism that involves interference with arachidonic acid metabolism and subsequent reduction in prostaglandin E2 (PGE2) production, rather than through CB1 receptor activation [1][2]. This mechanistic pathway is distinct from other ABHD6 inhibitors. For example, the anticonvulsive effect of the ABHD6/MAGL inhibitor JJKK048 is fully dependent on CB1 receptor activation, whereas the anticonvulsive effect of WWL70 is CB1 receptor-independent [3]. This divergence underscores that even within the same target class, inhibitors can engage distinct downstream signaling cascades.

Neuropathic Pain Antinociception Mechanism of Action

Divergent Selectivity and Off-Target Activity: WWL70 vs. Second-Generation ABHD6 Inhibitors KT203 and KT195 in Demyelinating Disease

In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, the protective effects observed with WWL70 treatment were not replicated by the more selective, second-generation ABHD6 inhibitors KT203 and KT195 [1]. This finding suggests that the therapeutic benefit of WWL70 in this model is driven, at least in part, by off-target activities unrelated to ABHD6 inhibition. The anti-inflammatory action of WWL70 has been shown to involve the suppression of COX-2 and microsomal PGES-1/2 expression, leading to a reduction in PGE2 production independent of ABHD6 [2].

Multiple Sclerosis Experimental Autoimmune Encephalomyelitis Selectivity Profiling

Physicochemical Distinctions: Solubility and Stability Profile of WWL70 vs. In-Class Reference Standards

WWL70 exhibits a characteristic solubility profile essential for experimental design. It is highly soluble in DMSO (up to 17.33 mg/mL, equivalent to 39.61 mM with sonication) but practically insoluble in aqueous buffers (H2O < 0.1 mg/mL) . This necessitates the use of organic co-solvents or specific formulation vehicles for in vivo applications. In terms of long-term storage stability, WWL70 in lyophilized powder form is stable for up to 36 months when stored at -20°C under desiccation. Once reconstituted in solution, the compound should be stored at -20°C and used within 1-3 months to prevent loss of potency [1]. These parameters are critical for ensuring reproducible biological activity and are consistent with the class of hydrophobic carbamate inhibitors.

Solubility Formulation Stability

Validated Application Scenarios for WWL70 in Endocannabinoid and Inflammation Research


Investigating Cannabinoid Receptor-Independent Mechanisms of Neuropathic Pain

WWL70 is the primary tool compound for studies aiming to dissect antinociceptive mechanisms that operate independently of CB1 and CB2 cannabinoid receptors. As demonstrated in the chronic constriction injury (CCI) model, WWL70 alleviates thermal hyperalgesia and mechanical allodynia not by potentiating endocannabinoid signaling, but by interfering with arachidonic acid metabolism and reducing PGE2 production [1][2]. This application is uniquely suited for WWL70 and cannot be substituted with CB1-dependent ABHD6 inhibitors like JJKK048 [3].

Modulating Acute and Chronic Inflammatory Responses in Pulmonary and Autoimmune Models

WWL70 is validated for use in preclinical models of acute lung injury (ALI) and experimental autoimmune encephalomyelitis (EAE) to explore broad-spectrum anti-inflammatory effects. In ALI models, WWL70 was shown to be more effective than the MAGL inhibitor JZL184 in reducing neutrophil infiltration and cytokine secretion [4]. In EAE, WWL70 suppresses neuroinflammation and demyelination through mechanisms that are not fully recapitulated by more selective ABHD6 inhibitors, indicating a unique polypharmacology that is beneficial in complex inflammatory diseases [5][6].

Elucidating the Metabolic Link Between Endocannabinoids and Prostanoid Pathways

WWL70 serves as a critical probe for studying the metabolic interface between 2-AG and prostaglandin (PG) synthesis. It uniquely targets the metabolic pathways from 2-AG to PGs by inhibiting not only 2-AG hydrolysis but also the production of prostaglandin glycerol esters (PG-Gs), likely via suppression of COX-2 [7]. This dual modulation of lipid mediator networks positions WWL70 as a distinct tool for research in neuroinflammation, metabolic disease, and traumatic brain injury where eicosanoid signaling is a key pathological driver [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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